
(2-Ethoxyethyl)(1-phenylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Ethoxyethyl)(1-phenylethyl)amine” is a chemical compound with the systematic name N-(2-ethoxyethyl)-3-phenylpropan-1-amine. Its molecular formula is C₁₀H₁₆NO, and it has a molar mass of approximately 166.24 g/mol. This compound combines an ethoxyethyl group (C₂H₅O) and a phenylethyl group (C₆H₅CH₂) attached to an amino group (NH₂).
Preparation Methods
Synthetic Routes:
-
Amide Cyclization Method
- Starting from 2-phenylethylamine, react it with ethyl chloroformate (ClCO₂Et) to form the corresponding amide.
- Next, cyclize the amide using sodium ethoxide (NaOEt) or sodium hydride (NaH) in ethanol to obtain the target compound.
-
Reductive Amination
- Begin with 2-phenylethylamine.
- React it with ethyl acetate (CH₃CO₂Et) and formaldehyde (HCHO) in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) to form the desired amine.
Industrial Production:
The industrial synthesis of this compound typically involves reductive amination using commercially available starting materials.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the amino group to an imine or amine oxide.
Reduction: Reduction of the imine or amine oxide back to the amine is possible.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reductive Amination: Ethyl acetate, formaldehyde, and a reducing agent (e.g., NaBH₃CN).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a ligand in drug discovery.
Medicine: Studied for its pharmacological properties, including potential anti-inflammatory effects.
Industry: Employed in the production of fine chemicals.
Mechanism of Action
The compound likely exerts its effects through interactions with receptors or enzymes. Further research is needed to fully elucidate its precise mechanism of action.
Comparison with Similar Compounds
Phenethylamine: A related compound with a similar phenylethyl group, but without the ethoxyethyl moiety.
Other Amines: Compare with structurally related amines, such as 2-phenylethylamine and other substituted phenethylamines.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-1-phenylethanamine |
InChI |
InChI=1S/C12H19NO/c1-3-14-10-9-13-11(2)12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3 |
InChI Key |
MDUMNISADGERPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


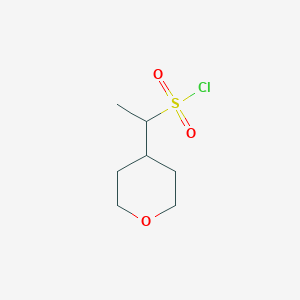
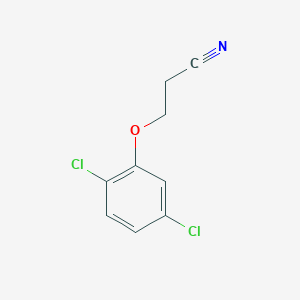
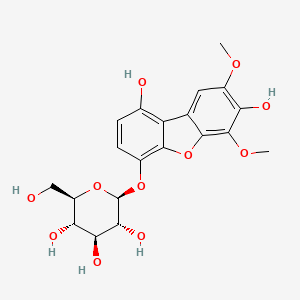
![Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13080032.png)
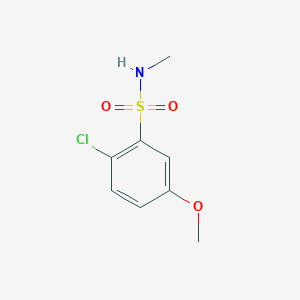

![7-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13080047.png)
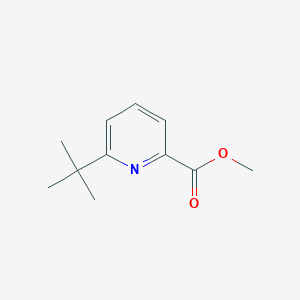
![3-[2-(Trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13080059.png)
![8-(Tert-butoxycarbonyl)-1-thia-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13080066.png)


![1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine](/img/structure/B13080082.png)
![4-{[(2,5-Dimethylphenyl)methyl]amino}butan-2-ol](/img/structure/B13080091.png)
